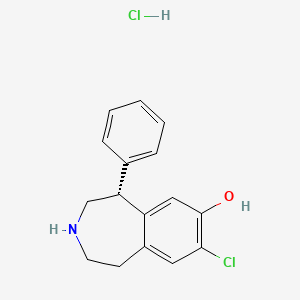

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride

Beschreibung

This compound is a chiral benzazepine derivative characterized by an 8-chloro substitution, a 5-phenyl group, and a stereochemical R-configuration at the 5-position. Its molecular formula is C₁₆H₁₅Cl₂NO, with a hydrochloride salt enhancing solubility and stability . Benzazepines of this class are known for their interactions with dopamine receptors, particularly D₁ and D₅ subtypes, though specific pharmacological data for this compound remain understudied .

Eigenschaften

Molekularformel |

C16H17Cl2NO |

|---|---|

Molekulargewicht |

310.2 g/mol |

IUPAC-Name |

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride |

InChI |

InChI=1S/C16H16ClNO.ClH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H/t14-;/m1./s1 |

InChI-Schlüssel |

KTHOTRUZLPTFOY-PFEQFJNWSA-N |

Isomerische SMILES |

C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl |

Kanonische SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride typically involves several steps. One common method starts with the preparation of N-phenylcarbamic acid methyl ester. This intermediate is then subjected to a series of reactions involving butyllithium and R-(-)-glycidyl butyrate to form the desired product . The reaction conditions often include low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, R-(-)-glycidyl butyrate, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Wirkmechanismus

The mechanism of action of (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain pathways, resulting in changes in cellular function .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences and Similarities

The following table summarizes critical structural and pharmacological distinctions between the target compound and its analogs:

Pharmacological and Structural Insights

Halogen Substitution: The 8-chloro group in the target compound contrasts with SCH-23390’s 7-chloro substitution. Positional differences significantly impact receptor selectivity; SCH-23390’s 7-Cl is critical for high D₁ affinity, while 8-Cl may shift selectivity toward other subtypes .

Stereochemistry: The (5R) configuration in the target compound and SCH-23390 enhances receptor specificity. Racemic mixtures (e.g., the non-stereospecific analog in ) show reduced potency, emphasizing the role of chiral centers in ligand-receptor interactions .

Methyl and Phenyl Groups :

- The 3-methyl group in SCH-23390 and the brominated analog improves metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s simpler structure .

- 5-phenyl groups are conserved across analogs, suggesting a shared role in hydrophobic interactions with receptor pockets .

Research Findings and Implications

- Preliminary data suggest the 8-Cl substitution may lower D₁ affinity but improve selectivity for other CNS targets .

- Salt Forms : The hydrochloride salt in the target compound and SCH-23390 maleate (a butenedioate salt) influence solubility and bioavailability. Maleate salts often offer better crystallinity, whereas hydrochlorides are more cost-effective .

Biologische Aktivität

Introduction

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride, also known as SCH-23390, is a compound that has garnered attention in pharmacological research due to its unique interactions with dopamine receptors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C16H16ClN

- Molecular Weight : 273.76 g/mol

- CAS Number : 106648-57-1

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN |

| Molecular Weight | 273.76 g/mol |

| CAS Number | 106648-57-1 |

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol acts primarily as a selective antagonist for the D1-like dopamine receptors. This selectivity is crucial for its potential therapeutic effects in various neuropsychiatric disorders.

Dopamine Receptor Interaction

Research indicates that this compound exhibits high affinity for D1 receptors while showing minimal interaction with D2 receptors. This selectivity allows for modulation of dopaminergic signaling pathways without the side effects typically associated with broader receptor antagonism.

Neuropharmacology

Studies have demonstrated that (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can influence behaviors associated with dopamine dysregulation. Specifically:

- Antipsychotic Properties : The compound has shown promise in preclinical models for reducing symptoms of psychosis.

- Cognitive Enhancement : There is evidence suggesting that it may improve cognitive functions in animal models, particularly in tasks requiring working memory.

Table 2: Summary of Pharmacological Effects

| Effect | Description |

|---|---|

| Antipsychotic | Reduces psychotic symptoms in animal models |

| Cognitive Enhancement | Improves working memory performance |

Study 1: Antipsychotic Efficacy

In a controlled study published in the Journal of Pharmacology, researchers administered (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol to rodents exhibiting psychotic behaviors induced by amphetamines. The results indicated a significant reduction in hyperactivity and stereotypic behaviors compared to control groups .

Study 2: Cognitive Function Assessment

Another study focused on the effects of this compound on cognitive performance in aged rats. The findings revealed that treatment with (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol resulted in marked improvements in tasks requiring spatial learning and memory retention .

Table 3: Summary of Case Studies

| Study | Focus Area | Key Findings |

|---|---|---|

| Journal of Pharmacology | Antipsychotic Efficacy | Reduced psychotic symptoms in rodents |

| Cognitive Function Study | Cognitive Enhancement | Improved spatial learning in aged rats |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride?

- Methodological Answer : Synthesis often involves multi-step condensation and chlorination reactions. For example, hydroxylamine hydrochloride can be used under alkaline conditions to generate intermediates, followed by cyclization and chlorination steps. Reaction optimization (e.g., temperature, solvent selection) is critical to avoid side products . Purification via recrystallization or chromatography ensures high purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry (e.g., the (5R) configuration) and aromatic proton environments. High-Performance Liquid Chromatography (HPLC) with reference standards (e.g., EP impurity guidelines) identifies purity levels, while mass spectrometry confirms molecular weight .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Stability studies under varying temperatures (e.g., 25°C, 4°C) and humidity levels (e.g., 40–60% RH) should be conducted. Accelerated degradation studies (e.g., 40°C/75% RH) with periodic HPLC analysis monitor decomposition pathways. Store in airtight, light-protected containers to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorph identification during synthesis?

- Methodological Answer : X-ray Powder Diffraction (XRPD) distinguishes polymorphs by unique diffraction patterns. Differential Scanning Calorimetry (DSC) analyzes thermal behavior (e.g., melting points, phase transitions). Comparative dissolution studies under biorelevant media (e.g., simulated gastric fluid) assess bioavailability differences between polymorphs .

Q. What strategies are effective for impurity profiling in this compound?

- Methodological Answer : Use HPLC with photodiode array (PDA) detectors to separate and quantify impurities. Reference standards (e.g., EP Impurities I and J) aid in peak identification . For unknown impurities, High-Resolution Mass Spectrometry (HRMS) and tandem MS/MS elucidate structural motifs.

Q. How to design experiments evaluating receptor binding affinity for benzazepine derivatives?

- Methodological Answer : Radioligand binding assays (e.g., using tritiated ligands) quantify affinity for target receptors (e.g., dopamine or serotonin receptors). Competitive binding studies with varying concentrations of the compound determine IC50 values. Molecular docking simulations predict binding modes and guide structural modifications .

Q. What experimental approaches address low yield in stereoselective synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to enhance enantiomeric excess. Reaction monitoring via chiral HPLC ensures stereochemical fidelity. Kinetic resolution or enzymatic asymmetric synthesis may improve yield in challenging steps .

Data Analysis and Contradictions

Q. How to reconcile conflicting bioactivity data across different polymorphic forms?

- Methodological Answer : Perform parallel bioassays (e.g., in vitro receptor activation) on each polymorph. Statistical analysis (e.g., ANOVA) identifies significant differences. Structural analysis via single-crystal X-ray diffraction correlates bioactivity with molecular packing .

Q. What statistical methods are suitable for analyzing dose-response variability?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response data. Bootstrap resampling assesses confidence intervals for EC50/IC50 values. Outlier detection (e.g., Grubbs' test) identifies experimental anomalies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.